molecular formula C29H27ClN4O3S B2964576 2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 892386-62-8

2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide

Cat. No. B2964576
CAS RN: 892386-62-8
M. Wt: 547.07
InChI Key: HZUUJMVCAUJZEO-UHFFFAOYSA-N
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Description

2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C29H27ClN4O3S and its molecular weight is 547.07. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Biological Activities

  • Synthetic Methodologies : Research has demonstrated various synthetic routes to create complex heterocyclic compounds, including pyrimidines, pyrazolo, chromeno, and thiopyrimidines, through reactions involving activated nitriles or other starting materials. These methods can be used to synthesize a wide array of derivatives with potential biological activities (Elian, Abdelhafiz, & abdelreheim, 2014).
  • Antimicrobial and Anticancer Properties : Compounds synthesized from similar structures have shown significant antimicrobial and anticancer activities. This suggests that derivatives of the compound could be investigated for their potential therapeutic effects (Hossan, Abu-Melha, Al-Omar, & Amr, 2012; Hafez, El-Gazzar, & Al-Hussain, 2016).

Chemical Reactivity and Mechanistic Insights

  • Chemical Reactivity : Studies have explored the reactivity of related compounds towards various electrophilic and nucleophilic reagents, offering insights into the chemical behavior and potential transformations of these complex molecules. Understanding these reactivities can aid in designing new compounds with desired biological or physical properties (Soleiman, Koraiem, & Mahmoud, 2005).

Structural Analysis and Crystallography

  • Crystal Structure Determination : Detailed crystallographic studies provide valuable information on the molecular geometry, conformation, and intermolecular interactions of related compounds. These insights are crucial for understanding the structure-activity relationships and for the design of molecules with enhanced efficacy and specificity (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

properties

IUPAC Name

2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27ClN4O3S/c1-16(2)18-6-10-22(11-7-18)32-25(36)15-38-29-24-12-23-20(14-35)13-31-17(3)26(23)37-28(24)33-27(34-29)19-4-8-21(30)9-5-19/h4-11,13,16,35H,12,14-15H2,1-3H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUUJMVCAUJZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)Cl)SCC(=O)NC5=CC=C(C=C5)C(C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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